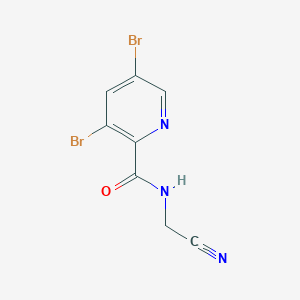

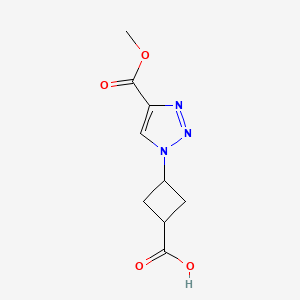

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

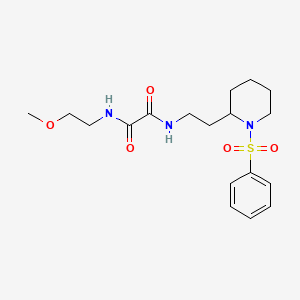

The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another related synthesis involved the preparation of N-glycosyl-thiophene-2-carboxamides, which were synthesized and assayed for their effects on cell growth . These methods could potentially be adapted for the synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has been determined using X-ray single-crystal diffraction. For example, the crystal structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed dihedral angles between the thiophene ring and the pyridine-4-carboxamide unit . Additionally, the structure of N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide showed dihedral angles between the thiophene, benzamide, and pyridine rings . These analyses provide insights into the geometric configuration that could be expected for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes . This indicates that the carboxamide group can participate in acid-catalyzed reactions, which could be relevant for the chemical behavior of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives are not directly reported. However, the properties of structurally related compounds have been characterized. For example, the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes was evaluated against various human cancer cell lines, with significant cytotoxicity observed for some derivatives . The solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which have been characterized by IR, (1)H NMR, and (13)C NMR spectroscopies . Additionally, the effects of N-glycosyl-thiophene-2-carboxamides on cell growth were studied, indicating that the presence of a carbohydrate residue is crucial for biological activity .

Aplicaciones Científicas De Investigación

Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1)

A series of compounds including N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives were designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), with the thiophene analogues showing superior potency compared to other inhibitors (Allan et al., 2009).

Reactivity Toward Nitrogen Nucleophiles

Thiophene-2-carboxamides, including similar structures to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, have shown reactivity towards various nitrogen nucleophiles, leading to the formation of derivatives like pyrazole and pyrimidine (Mohareb et al., 2004).

Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor

A scalable synthesis of a compound structurally related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide was developed for use as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor (Scott et al., 2006).

Urotensin-II Receptor Antagonists

Benzo[b]thiophene-2-carboxamide derivatives, related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, were synthesized and evaluated as potent urotensin-II receptor antagonists (Lim et al., 2016).

Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium derivatives, related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, showed significant cholinesterase inhibitory activity (Abedinifar et al., 2018).

Synthesis of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of thiophene-carboxamides were prepared and evaluated for their potential as antipsychotic agents, demonstrating potent in vivo activities (Norman et al., 1996).

Propiedades

IUPAC Name |

N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNHLGOIGSJODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)